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Compound of Interest

Compound Name:
3-(Oxolan-3-yl)propane-1-sulfonyl

chloride

CAS No.: 1909309-63-2

Cat. No.: B2417777

Get Quote

Executive Summary
In the landscape of medicinal chemistry, alkyl sulfonyl chlorides are ubiquitous building blocks.

However, Propane-1-sulfonyl chloride (CAS 10147-36-1) occupies a specific "Goldilocks" zone

in Structure-Activity Relationship (SAR) studies. It offers a critical balance between the steric

minimalism of methanesulfonyl (mesyl) groups and the hydrophobic bulk of aryl- or butyl-

chains.

This guide moves beyond basic catalog data to provide a functional roadmap for researchers.

We will explore the mechanistic nuances of sulfonylation using this reagent, establish a self-

validating synthetic protocol, and analyze the specific pharmacological advantages of the

-propylsulfonamide moiety in drug design.

Part 1: The Reagent Profile
Propane-1-sulfonyl chloride (
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) is a moisture-sensitive electrophile.[1][2] Unlike its aromatic counterparts (e.g., Tosyl chloride),
it lacks the stabilizing conjugation of a benzene ring, making it more susceptible to hydrolysis
but also highly reactive toward nucleophiles.

Key Physicochemical Data
Property Value

Implication for
Experimental Design

Molecular Weight 142.60 g/mol
Calculation basis for

stoichiometry.

Density 1.267 g/mL

High density aids in phase

separation during aqueous

workups.

Boiling Point 78-79 °C (15 mmHg)

Distillable, but vacuum

required to prevent thermal

decomposition.

Reactivity High (Electrophilic S)

Requires anhydrous

conditions; reacts violently with

water.[3]

Storage 2-8°C, Inert Gas
Degrades to sulfonic acid and

HCl upon moisture exposure.

Scientist’s Note: Commercial batches often contain trace HCl or sulfonic acid due to hydrolysis.

If your yield is inexplicably low, check the reagent's quality by NMR (

or

). A broad peak >10 ppm often indicates sulfonic acid formation.

Part 2: Synthetic Methodology & Mechanism
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The Mechanism: Why Pyridine Matters
While Triethylamine (TEA) or DIPEA are common bases, Pyridine is chemically superior for

sulfonylations involving propane-1-sulfonyl chloride. Pyridine acts not just as a proton

scavenger but as a nucleophilic catalyst.

Activation: Pyridine attacks the sulfonyl sulfur, displacing chloride to form a highly

electrophilic sulfonylpyridinium intermediate.

Substitution: The amine nucleophile attacks this intermediate more rapidly than it would the

free sulfonyl chloride.

Elimination: Pyridine is regenerated (or protonated).

Visualization: Catalytic Cycle
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Figure 1: The catalytic role of pyridine in activating propane-1-sulfonyl chloride, facilitating rapid

aminolysis.

Validated Protocol: Synthesis of N-Propylsulfonamides
This protocol is designed for scale-up reliability (100 mg to 10 g scale).

Reagents:

Amine substrate (1.0 equiv)

Propane-1-sulfonyl chloride (1.2 equiv)
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Pyridine (3.0 equiv) or TEA (2.0 equiv) + DMAP (0.1 equiv)

DCM (Anhydrous)[4]

Step-by-Step Workflow:

Preparation: Purge reaction vessel with

. Dissolve amine in anhydrous DCM (0.1 M concentration).

Base Addition: Add Pyridine. Cool mixture to 0°C. Cooling is critical to prevent sulfonylation

of the pyridine ring or side reactions.

Reagent Addition: Add propane-1-sulfonyl chloride dropwise over 10 minutes.

Observation: Fuming may occur (HCl release); ensure venting.

Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours.

Checkpoint (TLC): Monitor disappearance of amine. If amine persists after 4h, add 0.2

equiv more chloride.

Quench & Workup:

Dilute with DCM.[4]

Wash 1: 1M HCl (Cold). Purpose: Converts excess pyridine to water-soluble pyridinium

salt.

Wash 2: Sat.

. Purpose: Neutralizes residual acid.

Wash 3: Brine.[4]

Isolation: Dry over

, filter, and concentrate.
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Part 3: Medicinal Chemistry Applications (SAR)
The

-propylsulfonamide moiety is a strategic tool in Lead Optimization. It modifies the
physicochemical profile of a drug candidate without introducing the metabolic liability of
aromatic rings (which can be oxidized) or the steric insignificance of a methyl group.

The "Propyl Effect" in Ligand Design
When docking into a protein binding pocket, the propyl chain offers:

Lipophilicity (LogP): Increases membrane permeability compared to methyl analogs.

Flexible Hydrophobicity: The 3-carbon chain can adopt gauche/anti conformations to fill

hydrophobic pockets that are too small for a phenyl ring but too large for a methyl group.

Metabolic Stability: Unlike ethyl groups (prone to dealkylation) or longer chains (prone to

-oxidation), the propyl group is relatively robust.

Comparative SAR Data
The following table illustrates the theoretical shift in properties when substituting sulfonyl tails

on a generic benzenesulfonamide scaffold.
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Substituent (

)
LogP (Approx) Steric Profile

Primary
Application

Methyl (

)
Baseline Minimal

Solubility, polar

contacts.

Ethyl (

)
+0.5 Small Minor adjustment.

n-Propyl (

)
+1.0 Flexible/Medium

Filling hydrophobic

pockets (e.g., COX-2).

Phenyl (

)
+1.7 Rigid/Large -stacking interactions.

Decision Logic for Researchers
Use the following logic tree to determine if Propane-1-sulfonyl chloride is the correct reagent for

your optimization campaign.
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Start: Lead Optimization
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Figure 2: SAR Decision Tree for selecting alkyl sulfonyl chlorides during lead optimization.

Part 4: Advanced Functionalization
Beyond simple sulfonamides, propane-1-sulfonyl chloride is utilized in:

Ionic Liquids: Reaction with methylimidazole yields 1-methyl-3-propylimidazolium

propanesulfonate. These are used as green solvents and electrolytes.
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Agrochemicals: The propyl-sulfonyl moiety is found in specific herbicide classes where

lipophilicity aids in leaf cuticle penetration.

Cyclization Precursors: In complex synthesis, the propyl chain can be functionalized (e.g.,

via radical halogenation) to form sultams (cyclic sulfonamides).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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